An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Diazaspiro[4.5]decane Core
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. Among these, spirocyclic scaffolds have emerged as "privileged structures," affording a three-dimensional topology that can enhance target engagement and improve physicochemical properties.[1] The 2,7-diazaspiro[4.5]decane framework, a key heterocyclic motif, has garnered considerable attention for its utility as a versatile template in the design of innovative therapeutic agents. Its constrained conformation, in contrast to more flexible aliphatic diamines, provides a unique spatial arrangement of nitrogen atoms, which can be pivotal for high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a prominent member of this class, 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Profile
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is the hydrochloride salt of the parent amine, rendering it a more stable, crystalline solid that is amenable to handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [4] |
| Molecular Weight | 227.18 g/mol | Inferred from Formula |
| Canonical SMILES | CN1CCC2(C1)CCCNC2.Cl.Cl | [4] |
| InChIKey | BASGGIUQFOKXEP-UHFFFAOYSA-N | [4] |
| CAS Number | 1864061-96-0 | [5][6] |
Further physicochemical data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Structural Elucidation
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride can be logically approached through the reduction of a corresponding lactam precursor. While a specific detailed protocol for this exact compound is not widely published in peer-reviewed journals, a general and plausible synthetic pathway can be outlined based on established chemical principles and related literature.
A likely precursor for the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane is 2-Methyl-2,7-diazaspiro[4.5]decan-1-one. The synthesis of the target compound would then proceed via the reduction of the amide functionality within this precursor.
Figure 1: Plausible synthetic route to 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride.
Experimental Protocol: Amide Reduction (Exemplary)
The following is a generalized protocol for the reduction of a lactam, which serves as a foundational method that would require optimization for the specific substrate.
Materials:
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2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Sodium sulfate (Na₂SO₄)
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Standard glassware for inert atmosphere reactions
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Precursor: The 2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is first neutralized to its free base and then dissolved in anhydrous THF. This solution is added dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
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Work-up: After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
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Purification and Salt Formation: The solvent is removed under reduced pressure to yield the crude free base of 2-Methyl-2,7-diazaspiro[4.5]decane. This is then dissolved in a suitable solvent and treated with a solution of HCl to precipitate the dihydrochloride salt, which can be further purified by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the spirocyclic system. Key expected signals would include:
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A singlet corresponding to the N-methyl group.
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Multiple multiplets in the aliphatic region corresponding to the methylene protons of the pyrrolidine and piperidine rings.
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Broad signals associated with the amine protons, which may exchange with deuterium in deuterated solvents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for:
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The N-methyl carbon.
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The spirocyclic carbon atom.
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The various methylene carbons of the two rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present:
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N-H stretching vibrations for the secondary amine (as the hydrochloride salt, these may be broadened).
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C-H stretching vibrations for the aliphatic methyl and methylene groups.
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C-N stretching vibrations.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for the free base (C₉H₁₈N₂) would be observed at m/z 155.15.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, with derivatives being investigated for a range of therapeutic targets.
Figure 2: Therapeutic areas where the diazaspiro[4.5]decane scaffold has been explored.
The rigid nature of the spirocyclic system can lead to improved selectivity and potency of drug candidates. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as RIPK1 kinase inhibitors to combat necroptosis.[7][8] Furthermore, other diazaspiro[4.5]decan-1-one derivatives have shown promise as antifungal agents by inhibiting chitin synthase.[1] More recently, the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has been utilized to develop potent inhibitors of the KRAS-G12D oncogene.[9]
Safety and Handling
Based on available safety data for the dihydrochloride salt, 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride represents a foundational building block within a class of spirocyclic diamines that hold significant promise in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a valuable starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. While detailed experimental data for this specific compound is not extensively documented in publicly accessible peer-reviewed literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and the broader context of its utility in drug discovery. Further empirical investigation into its physicochemical properties and biological activity is warranted to fully exploit its potential.
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